2-(Furan-2-yl)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a compound that falls under the category of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines are frequently described as kinase inhibitors . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines is often achieved by cyclization and their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazines can undergo various chemical reactions. They can be prepared and functionalized through organometallic-chemistry-based methods, including cyclization and cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are used in the development of various drugs .
Material Science
Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
Optoelectronic Devices
This class of aromatic heterocycles has shown great potential in the development of optoelectronic devices .
Sensors
Imidazo[1,2-a]pyridines have been used in the development of various types of sensors .
Anti-Cancer Drugs
Recent research has shown the potential of imidazo[1,2-a]pyridines in the development of anti-cancer drugs .
7. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridines have been used as emitters for confocal microscopy and imaging .
Drug Development
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in drug development, illustrating its reactivity and multifarious biological activity .
Future Directions
Imidazo[1,2-b]pyridazines have been attracting substantial interest due to their potential pharmaceutical applications . The recent developments in the synthesis of imidazo[1,2-b]pyridazines from various substrates have been summarized, providing new initiatives to chemists towards the synthesis of imidazo[1,2-b]pyridazines . This review may guide medicinal chemists for the quest of novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetics profile and efficiency .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-b]pyridazines have been reported to inhibit interleukin-17a (il-17a) , and transforming growth factor-β activated kinase (TAK1) . These targets play a crucial role in mediating inflammatory responses in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as il-17a or tak1, to inhibit their activity . This inhibition could lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
Related compounds have been shown to impact the il-23/il-17 axis, which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, these compounds can disrupt this pathway, leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
Related compounds have been shown to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis by inhibiting il-17a .
properties
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMZLMKRQUFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)imidazo[1,2-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.